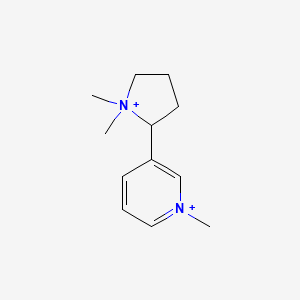![molecular formula C14H12N4O7S B14373538 N-[Bis(4-nitrophenyl)sulfamoyl]acetamide CAS No. 90471-07-1](/img/structure/B14373538.png)
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide is a chemical compound with the molecular formula C14H12N4O6S It is known for its distinctive structure, which includes two 4-nitrophenyl groups attached to a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-nitrophenyl)sulfamoyl]acetamide typically involves the reaction of 4-nitroaniline with chlorosulfonic acid to form 4-nitrophenylsulfonyl chloride. This intermediate is then reacted with acetamide under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of N-[Bis(4-aminophenyl)sulfamoyl]acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Bis(4-nitrophenyl)sulfamoyl]acetamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfamoyl group may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: Similar structure but with a urea moiety instead of an acetamide group.
N,N’-Bis(4-nitrophenyl)sulfamide: Contains a sulfamide group instead of a sulfamoyl group.
N,N’-Bis(4-nitrophenyl)isophthalamide: Features an isophthalamide group in place of the acetamide group.
Uniqueness
N-[Bis(4-nitrophenyl)sulfamoyl]acetamide is unique due to the presence of both nitro groups and a sulfamoyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
90471-07-1 |
|---|---|
Molecular Formula |
C14H12N4O7S |
Molecular Weight |
380.33 g/mol |
IUPAC Name |
N-[bis(4-nitrophenyl)sulfamoyl]acetamide |
InChI |
InChI=1S/C14H12N4O7S/c1-10(19)15-26(24,25)16(11-2-6-13(7-3-11)17(20)21)12-4-8-14(9-5-12)18(22)23/h2-9H,1H3,(H,15,19) |
InChI Key |
QCZNENAQTALSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


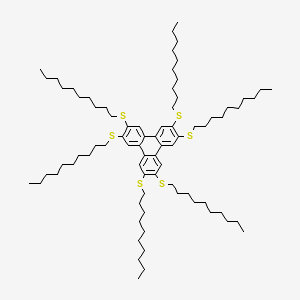

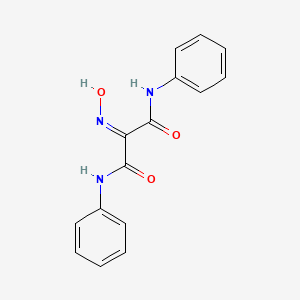
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
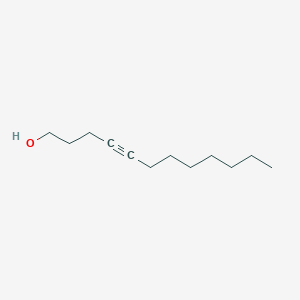
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)
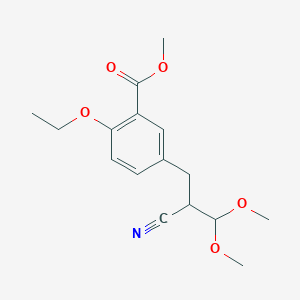
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
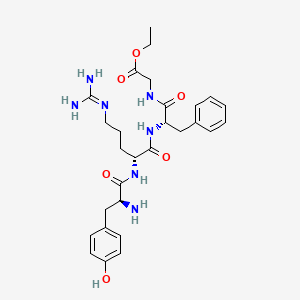

![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
